3-chloro-N-[1-(methoxymethyl)-1H-pyrazol-4-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-CHLORO-N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of various substituents such as the chloro, methoxymethyl, thienyl, and trifluoromethyl groups. Common reagents and conditions include:
Reagents: Pyrazole derivatives, thiophene derivatives, chlorinating agents, methoxymethylating agents, trifluoromethylating agents.
Conditions: Solvents like dichloromethane or dimethylformamide, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially forming reduced derivatives.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and pathways.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As a precursor for the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-CHLORO-N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE would depend on its specific biological target. Potential mechanisms could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Signaling pathways or metabolic pathways that are affected by the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidines: A class of compounds with similar core structures but different substituents.
Thienyl Derivatives: Compounds containing the thiophene ring, which may have similar biological activities.
Trifluoromethyl Compounds: Compounds containing the trifluoromethyl group, known for their unique chemical properties.
Uniqueness
3-CHLORO-N~2~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H12ClF3N6O2S |
---|---|
Molecular Weight |
456.8 g/mol |
IUPAC Name |
3-chloro-N-[1-(methoxymethyl)pyrazol-4-yl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H12ClF3N6O2S/c1-29-8-26-7-9(6-22-26)23-16(28)14-13(18)15-24-10(11-3-2-4-30-11)5-12(17(19,20)21)27(15)25-14/h2-7H,8H2,1H3,(H,23,28) |
InChI Key |
FZWBFAMUMFQLMF-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=C(C=N1)NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
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